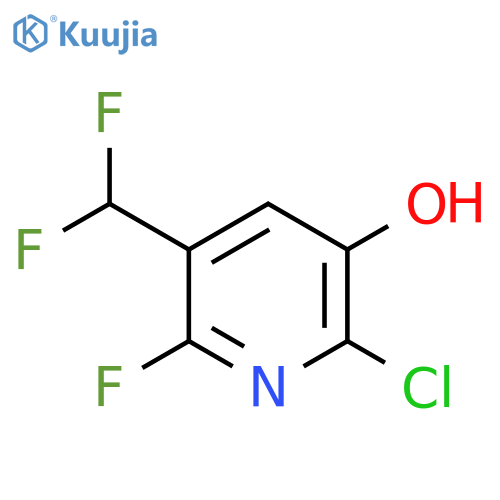Cas no 1806921-53-8 (2-Chloro-5-(difluoromethyl)-6-fluoro-3-hydroxypyridine)

1806921-53-8 structure
商品名:2-Chloro-5-(difluoromethyl)-6-fluoro-3-hydroxypyridine
CAS番号:1806921-53-8
MF:C6H3ClF3NO
メガワット:197.542330980301
CID:4869135
2-Chloro-5-(difluoromethyl)-6-fluoro-3-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-5-(difluoromethyl)-6-fluoro-3-hydroxypyridine
-
- インチ: 1S/C6H3ClF3NO/c7-4-3(12)1-2(5(8)9)6(10)11-4/h1,5,12H
- InChIKey: YCFVBMUONAYYIL-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=C(C(=N1)F)C(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 33.1
2-Chloro-5-(difluoromethyl)-6-fluoro-3-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029050608-250mg |
2-Chloro-5-(difluoromethyl)-6-fluoro-3-hydroxypyridine |
1806921-53-8 | 97% | 250mg |
$950.40 | 2022-03-31 | |
| Alichem | A029050608-500mg |
2-Chloro-5-(difluoromethyl)-6-fluoro-3-hydroxypyridine |
1806921-53-8 | 97% | 500mg |
$1,727.80 | 2022-03-31 | |
| Alichem | A029050608-1g |
2-Chloro-5-(difluoromethyl)-6-fluoro-3-hydroxypyridine |
1806921-53-8 | 97% | 1g |
$3,129.00 | 2022-03-31 |
2-Chloro-5-(difluoromethyl)-6-fluoro-3-hydroxypyridine 関連文献
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
1806921-53-8 (2-Chloro-5-(difluoromethyl)-6-fluoro-3-hydroxypyridine) 関連製品
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
